molecular formula C13H17FN2O3 B13493294 Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Katalognummer: B13493294
Molekulargewicht: 268.28 g/mol
InChI-Schlüssel: APMUTAKXYYLDSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. The compound’s structure combines a strained four-membered azetidine ring with a hydroxy group and a fluoropyridinyl substituent, which confers unique physicochemical and pharmacological properties. It is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Key structural features include:

  • Azetidine core: Enhances conformational rigidity, improving target binding specificity.
  • 6-Fluoropyridin-3-yl group: Introduces electron-withdrawing effects and modulates lipophilicity.
  • Boc protecting group: Stabilizes the molecule during synthetic steps and facilitates deprotection under mild acidic conditions.

Eigenschaften

Molekularformel

C13H17FN2O3

Molekulargewicht

268.28 g/mol

IUPAC-Name

tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-10(14)15-6-9/h4-6,18H,7-8H2,1-3H3

InChI-Schlüssel

APMUTAKXYYLDSU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(C=C2)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is generally formed via cyclization reactions involving amino alcohol precursors or halogenated intermediates. A common approach involves:

  • Starting from tert-butyl 3-bromoazetidine-1-carboxylate, which can be synthesized by bromination of azetidine derivatives followed by tert-butyl carbamate protection.
  • The brominated azetidine intermediate then undergoes nucleophilic substitution or coupling with a fluoropyridinyl nucleophile.

Installation of the Hydroxy Group at the Azetidine Ring

The hydroxy substituent at the 3-position of the azetidine ring is typically introduced by:

  • Hydroxylation of the corresponding azetidine intermediate.
  • Alternatively, reduction of a ketone or aldehyde precursor on the azetidine ring using lithium aluminium hydride (LiAlH4) or similar hydride reagents under inert atmosphere and controlled temperature conditions (0–20 °C) in tetrahydrofuran (THF) or diethyl ether.

Protection with the tert-Butyl Carboxylate Group

The tert-butyl group serves as a protecting group for the carboxylate functionality:

  • It is commonly introduced via reaction with tert-butyl chloroformate or by using tert-butyl carbamate derivatives.
  • The Boc (tert-butoxycarbonyl) group is stable under many reaction conditions and can be removed under acidic conditions if needed.
Step Reaction Conditions Reagents Yield Notes
Reduction of pyridine ester to hydroxymethyl derivative LiAlH4 in THF or diethyl ether, 0–20 °C, 3–12 h, inert atmosphere Lithium aluminium hydride, THF/Et2O 60–78% Purification by column chromatography; inert atmosphere essential
Bromination of azetidine intermediate Carbon tetrabromide, triphenylphosphine, dichloromethane, 0 °C, 0.5 h CBr4, PPh3, DCM Not specified Used to prepare 3-bromoazetidine derivatives
Coupling of 5-bromopyridin-3-ol with tert-butyl 3-bromoazetidine-1-carboxylate K2CO3 in DMF, 60 °C, overnight Potassium carbonate, DMF 100% High yield; product purified by silica gel chromatography
  • Mass Spectrometry (MS): The molecular ion peak (M+H)+ for tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is observed at m/z ≈ 268.28, consistent with its molecular weight.
  • NMR Spectroscopy: Proton NMR typically shows signals corresponding to the tert-butyl group (singlet around 1.4–1.5 ppm), azetidine ring protons, hydroxy-bearing carbon, and aromatic fluoropyridine protons.
  • Purity and Yield: High yields (up to 100% in coupling steps) and purity are achievable with controlled reaction conditions and chromatographic purification.

The synthesis of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is a multi-step process that involves:

  • Preparation of the azetidine core with appropriate substitution.
  • Introduction of the fluoropyridine moiety via nucleophilic substitution or coupling.
  • Installation of the hydroxy group through reduction or hydroxylation.
  • Protection of the carboxylate group with a tert-butyl ester.

Each step requires careful control of reaction parameters such as temperature, solvent, and atmosphere to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoropyridine moiety can be reduced under specific conditions.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced fluoropyridine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl 3-substituted-3-hydroxyazetidine-1-carboxylates. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Synthetic Method Key Data
Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate 6-Fluoropyridin-3-yl C₁₄H₁₇F₂N₂O₃ 285.29 JAK/kinase inhibitor intermediates Coupling reaction (Example 407) LCMS: m/z 756 [M+H]⁺; HPLC: 1.33 min (SMD-TFA05)
Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-Fluorophenyl C₁₄H₁₈FNO₃ 267.3 Building block for fluorinated drug candidates Not explicitly detailed CAS: 1380752-53-3; SDS available
Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 2,4-Difluorophenyl C₁₄H₁₇F₂NO₃ 285.29 High-purity building block (Aladdin Scientific) Commercial synthesis Purity: ≥97%; CAS: 1482460-15-0
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Methyl C₉H₁₇NO₃ 187.24 Simplest analog for structure-activity studies Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate Yield: 97% (Example 66)
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyanomethylene C₁₀H₁₄N₂O₂ 194.23 Intermediate for spirocyclic compounds Horner-Wadsworth-Emmons reaction Partial synthesis (Example 67)

Key Observations

Substituent Effects on Properties: Fluorinated aromatic groups (e.g., 6-fluoropyridinyl, 3-fluorophenyl) increase molecular weight and lipophilicity compared to non-aromatic substituents like methyl or cyanomethylene. This enhances membrane permeability and target engagement in drug candidates . Hydroxy group: Critical for hydrogen bonding in biological systems. Its retention across analogs underscores its role in pharmacophore design .

Synthetic Accessibility :

  • Fluoropyridinyl derivatives (e.g., the title compound) require multi-step coupling reactions, as seen in Example 407 . Simpler analogs (e.g., methyl-substituted) are synthesized via oxidation or single-step functionalization .

Analytical Data :

  • HPLC Retention Times : The title compound elutes at 1.33 minutes under SMD-TFA05 conditions, suggesting moderate polarity . Difluorophenyl analogs likely exhibit similar retention due to comparable lipophilicity.
  • LCMS Profiles : High m/z values (e.g., 756 [M+H]⁺) reflect the incorporation of complex substituents .

Applications: Fluorinated derivatives are prioritized in kinase inhibitor development (e.g., JAK inhibitors) due to their enhanced binding to ATP pockets . Non-fluorinated analogs serve as controls in structure-activity relationship (SAR) studies .

Biologische Aktivität

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry. Its molecular formula is C13H17FN2O3C_{13}H_{17}FN_{2}O_{3} and it has a molecular weight of approximately 268.29 g/mol. This compound is characterized by its unique structure that includes a fluorinated pyridine ring, which plays a crucial role in its biological interactions.

The biological activity of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction. The fluorine atom in the pyridine ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets .

Pharmacological Applications

Research indicates that this compound may have potential applications in drug development, particularly in targeting neurological disorders and certain types of cancer. Its structural similarities to known pharmacophores suggest that it could serve as a lead compound for further optimization. Studies have shown that derivatives of azetidine-based compounds can exhibit significant anti-tumor activity and neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of azetidine derivatives, including those similar to tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate:

  • Anti-cancer Activity : A study demonstrated that azetidine derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Research involving similar compounds has indicated potential neuroprotective effects against oxidative stress, which is relevant for conditions like Alzheimer's disease .
  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that certain azetidine derivatives can act as effective inhibitors for enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Comparative Analysis

Compound NameStructureBiological Activity
Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylateStructurePotential anti-cancer and neuroprotective effects
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylateSimilar structure with different substitutionModerate anti-tumor activity
Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylateDifferent pyridine substitutionNeuroprotective properties

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate?

  • The compound contains a four-membered azetidine ring with a hydroxyl (-OH) group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. The 3-position also bears a 6-fluoropyridin-3-yl substituent, introducing a fluorinated aromatic heterocycle. Key functional groups include the hydroxyl, carbamate, and fluoropyridine moieties, which influence reactivity and biological interactions .

Methodological Insight :

  • Use X-ray crystallography (e.g., SHELX software ) or NMR spectroscopy (e.g., 1H^{1}\text{H}/13C^{13}\text{C} analysis) to confirm stereochemistry and substituent positions.

Q. What are common synthetic routes for this compound?

  • Synthesis typically involves:

Azetidine ring formation : Cyclization of β-amino alcohols or reductive amination.

Fluoropyridine coupling : Suzuki-Miyaura cross-coupling to introduce the 6-fluoropyridin-3-yl group .

Boc protection : tert-Butyl dicarbonate is used to protect the azetidine nitrogen .

  • Example protocol:

  • Step 1 : React tert-butyl 3-hydroxyazetidine-1-carboxylate with 3-bromo-6-fluoropyridine under Pd catalysis .
  • Step 2 : Purify via column chromatography (gradient elution with hexane/ethyl acetate) .

Q. How is the compound characterized for purity and structural integrity?

  • Primary techniques :

  • HPLC : Retention time analysis (e.g., 1.33 minutes under SMD-TFA05 conditions ).
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ (e.g., m/z 285.29 for analogous compounds ).
  • Thermal analysis : Determine melting points (e.g., 375.3±42.0 °C predicted ).

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Chiral catalysts : Use palladium complexes with chiral ligands (e.g., BINAP) for asymmetric coupling .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Data contradiction : Reported yields vary (50–85%) depending on fluoropyridine coupling efficiency. Validate via control experiments with deuterated analogs .

Q. What strategies address conflicting data in reaction mechanisms or biological activity?

  • Case study : Discrepancies in hydroxyl group reactivity (e.g., nucleophilic vs. hydrogen-bonding roles ).

  • Resolution : Perform kinetic isotope effect (KIE) studies or computational modeling (e.g., Gaussian DFT) to map transition states .
    • Cross-validation : Compare crystallographic data (SHELXL-refined structures ) with NMR-derived conformational analyses .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Proposed mechanism : The hydroxyl group hydrogen-bonds with active-site residues, while the fluoropyridine enhances lipophilicity for membrane penetration .
  • Experimental validation :

  • Surface plasmon resonance (SPR) : Measure binding affinity (Kd_d) to target proteins.
  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains .

Q. What computational methods predict degradation pathways under varying conditions?

  • In silico tools :

  • ADMET Predictor : Estimate hydrolysis susceptibility of the Boc group at acidic pH.
  • Density functional theory (DFT) : Model oxidative degradation of the fluoropyridine ring .
    • Experimental correlation : Validate with forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS profiling .

Q. How can purification challenges (e.g., diastereomer separation) be mitigated?

  • Advanced chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA).
  • Crystallization optimization : Screen solvents (e.g., tert-butyl methyl ether) to isolate stable polymorphs .

Cross-Disciplinary Applications

  • Medicinal Chemistry : Intermediate for kinase inhibitors (e.g., JAK/STAT pathway modulators ).
  • Materials Science : Building block for fluorinated polymers with enhanced thermal stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.